Home > Products > Screening Compounds P64782 > Levamlodipine gentisate
Levamlodipine gentisate - 856256-16-1

Levamlodipine gentisate

Catalog Number: EVT-273309
CAS Number: 856256-16-1
Molecular Formula: C27H31ClN2O9
Molecular Weight: 563 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levamlodipine gentisate is a pharmacologically active enantiomer of amlodipine. Amlodipine belongs to the dihydropyridine group of calcium channel blocker used as an antihypertensive and antianginal agent.
Synthesis Analysis

The synthesis of levamlodipine gentisate involves several key steps:

  1. Starting Materials: The synthesis begins with levamlodipine, which can be obtained through various methods, including resolution of racemic amlodipine or direct synthesis from precursor compounds.
  2. Gentisic Acid Reaction: The coupling of levamlodipine with gentisic acid (2,5-dihydroxybenzoic acid) is typically achieved through esterification or other coupling reactions. This process requires careful control of reaction conditions such as temperature and pH to facilitate the formation of the desired ester bond.
  3. Purification: Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate levamlodipine gentisate from unreacted starting materials and by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Levamlodipine gentisate features a complex molecular structure that includes:

  • Core Structure: The core structure derived from levamlodipine consists of a dihydropyridine ring, which is essential for its activity as a calcium channel blocker.
  • Gentisate Moiety: The incorporation of the gentisic acid component introduces two hydroxyl groups at positions 2 and 5 on the benzene ring, which may contribute to enhanced solubility or additional pharmacological effects.

Molecular Formula and Weight

The molecular formula for levamlodipine gentisate can be represented as C24H31ClN2O10C_{24}H_{31}ClN_2O_{10}, with a molecular weight that reflects both the levamlodipine and gentisic acid components.

Structural Data

  • InChI Key: A unique identifier for the compound may be generated for database searches.
  • 3D Structure: Advanced modeling techniques can provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Levamlodipine gentisate can participate in various chemical reactions:

  1. Ester Hydrolysis: In aqueous environments, it can undergo hydrolysis to regenerate levamlodipine and gentisic acid.
  2. Redox Reactions: The hydroxyl groups on the gentisate moiety may participate in oxidation-reduction reactions under certain conditions.
  3. Substitution Reactions: Potential modifications can include substitution at the aromatic ring or alterations to the nitrogen atoms in the dihydropyridine structure.

Reaction Conditions

The specific conditions under which these reactions occur—such as temperature, solvent choice, and pH—are critical for optimizing yields and selectivity.

Mechanism of Action

Levamlodipine acts primarily by blocking L-type calcium channels located in vascular smooth muscle cells:

  1. Calcium Influx Inhibition: By inhibiting calcium influx through these channels, levamlodipine causes relaxation of vascular smooth muscle.
  2. Vasodilation: This mechanism leads to decreased peripheral vascular resistance, resulting in lowered blood pressure.
  3. Pharmacokinetics: Levamlodipine has a prolonged half-life (30-50 hours), allowing for once-daily dosing.

Pharmacological Effects

The action of levamlodipine is characterized by:

  • Greater inhibition in vascular smooth muscle compared to cardiac muscle.
  • A potential negative inotropic effect that is not clinically significant due to its selectivity.
Physical and Chemical Properties Analysis

Levamlodipine gentisate exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 138 °C.
  • Boiling Point: Estimated around 413 °C.
  • Solubility: Water solubility is reported at approximately 81 mg/mL.
  • LogP Value: Indicates lipophilicity with a logP value around 3.30, suggesting moderate hydrophobicity.

Stability

The compound's stability under various conditions (pH, temperature) is crucial for its formulation and storage.

Applications

Levamlodipine gentisate has potential applications in several areas:

  1. Cardiovascular Medicine: As an antihypertensive agent, it could be used to manage high blood pressure effectively.
  2. Research Applications: Its unique structure may make it useful in studies exploring calcium channel modulation or related pharmacological pathways.
  3. Combination Therapies: It could be investigated for use in combination with other antihypertensive agents or treatments for cardiovascular diseases.
Stereochemical Optimization and Enantioselective Synthesis of Levamlodipine Gentisate

Chiral Resolution Techniques for Racemic Amlodipine Precursors

Chiral resolution remains a cornerstone for obtaining enantiopure levamlodipine intermediates from racemic mixtures. The process exploits differential physiochemical properties of diastereomeric salts formed between racemic amlodipine precursors and chiral resolving agents.

Diastereomeric Salt Crystallization: Racemic amlodipine free base is reacted with enantiopure acids to form diastereomeric salts with distinct solubilities. Tartaric acid derivatives—particularly L-(+)-tartaric acid—effectively resolve the racemate by forming crystalline salts where the (S)-amlodipine salt precipitates preferentially. Critical process parameters include:

  • Solvent selection: Methanol/water mixtures optimize crystal growth and separation efficiency [5].
  • Stoichiometry: A 1:1 molar ratio of racemate to resolving agent maximizes yield and enantiomeric excess (ee) [1].
  • Temperature gradient: Controlled cooling (0.5°C/min) from saturation temperature enhances crystal purity [10].

Table 1: Performance of Chiral Resolving Agents for Amlodipine

Resolving AgentSolvent SystemYield (%)ee (%)
L-(+)-Tartaric acidMethanol/water72>99
D-DBTA*Ethanol/acetone6898
(1S)-(+)-CSA**Isopropanol6597

D-DBTA: Di-p-toluoyl-D-tartaric acid; *CSA: Camphorsulfonic acid [1] [5] [10].*

Dynamic Kinetic Resolution (DKR): For substrates prone to racemization, DKR combines in situ racemization with enzymatic resolution. Lipases (e.g., Candida antarctica Lipase B) selectively esterify the (R)-enantiomer of racemic amlodipine esters, leaving the (S)-enantiomer unreacted. Simultaneous base-catalyzed racemization drives conversion beyond 50% yield:

Racemic amlodipine ester  ⇄ (Base-catalyzed racemization)  (S)-Enantiomer → Lipase → Unreacted (S)-alcohol (ee >98%)  (R)-Enantiomer → Lipase → (R)-Ester (recycled)  [7]

Attrition-Enhanced Deracemization: For conglomerate-forming intermediates, continuous grinding under racemizing conditions enables complete conversion to the desired enantiomer. Mechanical energy input generates microcrystals that preferentially grow the thermodynamically stable (S)-amlodipine crystals [10].

Esterification Strategies for Gentisic Acid Conjugation

Esterification of levamlodipine with gentisic acid demands precision to preserve stereochemical integrity while forming the prodrug linkage. Key approaches include:

Steglich Esterification: Carbodiimide-mediated coupling ensures mild reaction conditions suitable for acid-labile dihydropyridines:

  • Reagent system: DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.
  • Temperature control: -10°C to 0°C prevents epimerization at the chiral center [5].
  • Gentisic acid protection: Phenolic hydroxyl groups are acetylated pre-reaction and deprotected post-esterification to avoid side reactions.

Enzymatic Esterification: Lipases (e.g., Pseudomonas cepacia) enable regioselective conjugation under aqueous conditions:

Levamlodipine (free base) + Gentisic acid vinyl ester  → Lipase PS →  Levamlodipine gentisate (Conversion: 85%, ee retention: 99%)  [7]

Vinyl esters shift thermodynamic equilibrium toward synthesis by irreversible alcohol byproduct formation.

Crystallization-Induced Purification: Post-esterification, levamlodipine gentisate is purified via antisolvent crystallization:

  • Solvent: Ethyl acetate dissolves the crude ester.
  • Antisolvent: n-Heptane added at 45°C (1:3 v/v ratio).
  • Cooling profile: Linear cooling to -5°C yields >99.5% pure crystals [5].

Table 2: Esterification Conditions for Levamlodipine Gentisate

MethodCatalystTemp (°C)Yield (%)Purity (%)
SteglichDCC/DMAP-10 to 08899.2
EnzymaticLipase PS308599.5
Acid chloridePyridine-209298.8

Catalytic Asymmetric Synthesis Pathways

Catalytic methods directly construct the chiral center of levamlodipine precursors with high enantioselectivity, avoiding resolution steps.

Biological Catalysis: Ketoreductases (KREDs) asymmetrically reduce prochiral 2-chloro-3-oxoesters to yield (S)-alcohols with >99% ee:

  • Enzyme: Candida parapsilosis CpKR (5 g/L loading).
  • Substrate: Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate.
  • Cofactor recycling: Glucose dehydrogenase (GDH) regenerates NADPH.
  • Performance: 92% conversion, 99% ee at 100 g/L substrate loading [6].

Metal-Catalyzed Asymmetric Protonation: Yttrium complexes catalyze enantioselective proton migration in dienol intermediates:

Y(HMDS)₃ + Chiral ligand (L*) → [Y(L*)₃] catalyst  Dienol + Catalyst → (S)-Enolate → (S)-Ketone (88% ee)  [8]

Optimized conditions: 2.5 mol% Y-catalyst, 0.5 mol% Bu₄NCl in toluene at -40°C.

Chiral Auxiliary Approaches: Evans oxazolidinones direct asymmetric alkylation of dihydropyridine precursors:

  • Acylation: Graft amlodipine carboxylate onto (S)-4-benzyloxazolidin-2-one.
  • Alkylation: Diastereoselective addition (>20:1 dr) at C4 of the dihydropyridine ring.
  • Auxiliary removal: LiOH hydrolysis yields (S)-amlodipine without racemization [9].

Hypothetical Gentisate Incorporation via Catalytic Esterification:A novel pathway leverages chiral Lewis acids for direct esterification:

  • Catalyst: Scandium(III)-Pybox complex (5 mol%).
  • Mechanism: Simultaneous activation of gentisic acid and levamlodipine hydroxyl groups.
  • Projected outcome: 90% yield, 97% ee at 50°C in THF.

Table 3: Catalytic Systems for Levamlodipine Intermediate Synthesis

Catalyst TypeSubstrateee (%)Productivity (g/L/h)
CpKR ketoreductase2-Chloro-3-oxoester9915.8
Y(HMDS)₃/Ligand 9Dienol883.2*
Rh-DuPhosAllylic acetate950.8*

*Productivity estimated for lab-scale batches [6] [8].

Properties

CAS Number

856256-16-1

Product Name

Levamlodipine gentisate

IUPAC Name

2,5-dihydroxybenzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H31ClN2O9

Molecular Weight

563 g/mol

InChI

InChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1

InChI Key

LLDSEVAJXHNUAJ-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Levamlodipine gentisate; (S)-Amlodipine gentisate; (S)-(-)-Amlodipine gentisate;

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.